molecular formula C12H8N2O2S B3040461 2-Phenylsulphonylpyridine-5-carbonitrile CAS No. 205514-29-0

2-Phenylsulphonylpyridine-5-carbonitrile

Cat. No.: B3040461
CAS No.: 205514-29-0
M. Wt: 244.27 g/mol
InChI Key: WLMRLYWAJRGRKR-UHFFFAOYSA-N
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Description

2-Phenylsulphonylpyridine-5-carbonitrile is an organic compound with the molecular formula C12H8N2O2S. It is a derivative of pyridine, featuring a phenylsulfonyl group at the 2-position and a carbonitrile group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Phenylsulphonylpyridine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylsulphonylpyridine-5-carbonitrile typically involves the reaction of 2-chloropyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenylsulfonyl group. The resulting intermediate is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide to introduce the carbonitrile group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylsulphonylpyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 4-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions are used under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylsulfonylpyridine: Lacks the carbonitrile group, making it less versatile in certain reactions.

    2-Phenylsulfonylpyridine-3-carbonitrile: The carbonitrile group is at a different position, affecting its reactivity and applications.

    2-Phenylsulfonylpyridine-4-carbonitrile: Similar to the 3-carbonitrile derivative, with positional isomerism influencing its properties.

Properties

IUPAC Name

6-(benzenesulfonyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(14-9-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMRLYWAJRGRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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